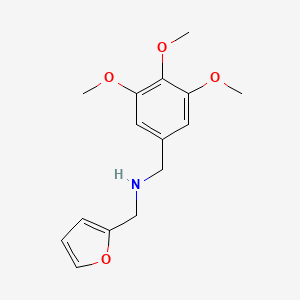

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Description

Propriétés

IUPAC Name |

1-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-17-13-7-11(8-14(18-2)15(13)19-3)9-16-10-12-5-4-6-20-12/h4-8,16H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKYUHRVKDVASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357932 | |

| Record name | Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212392-89-7 | |

| Record name | Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination Method

One of the most common and efficient methods to prepare secondary amines like this compound is reductive amination . This involves the condensation of a furan-2-carbaldehyde with 3,4,5-trimethoxybenzylamine followed by reduction of the resulting imine.

Step 1: Imine Formation

- React furan-2-carbaldehyde with 3,4,5-trimethoxybenzylamine in an appropriate solvent (e.g., ethanol or methanol) under mild heating.

- The reaction forms an imine intermediate (Schiff base).

Step 2: Reduction

- The imine is reduced using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.

- This step yields the secondary amine, this compound.

-

- High selectivity and yield.

- Mild reaction conditions preserve sensitive functional groups like the furan ring and methoxy substituents.

Nucleophilic Substitution Using Furan-2-ylmethyl Halides

Another approach involves the nucleophilic substitution of a furan-2-ylmethyl halide (e.g., bromide or chloride) with 3,4,5-trimethoxybenzylamine.

Step 1: Preparation of Furan-2-ylmethyl Halide

- Furan-2-ylmethanol is converted to the corresponding halide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Step 2: Nucleophilic Substitution

- The halide is reacted with 3,4,5-trimethoxybenzylamine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux.

- The amine attacks the electrophilic carbon, displacing the halide and forming the secondary amine.

-

- Reaction conditions must be controlled to avoid side reactions such as elimination.

- Purification typically involves column chromatography.

Catalytic Coupling Methods

Recent advances in catalytic amine coupling provide alternative routes:

- Ruthenium-catalyzed coupling of primary amines has been reported to efficiently produce secondary amines without the need for reactive reagents or protecting groups.

- For example, coupling 3,4,5-trimethoxybenzylamine with furan-2-ylmethyl amine derivatives under Ru-catalysis in chlorobenzene at elevated temperatures (130–140 °C) yields the desired secondary amine with good selectivity and yield.

- Ligand optimization (e.g., using catechol ligands) enhances catalytic activity and selectivity.

This method offers operational simplicity and avoids hazardous reagents, making it attractive for scale-up synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Furan-2-carbaldehyde + 3,4,5-trimethoxybenzylamine + NaBH3CN | Mild conditions, high selectivity | Requires aldehyde intermediate | 70–90 |

| Nucleophilic Substitution | Furan-2-ylmethyl halide + 3,4,5-trimethoxybenzylamine + DMF/DMSO reflux | Straightforward, direct coupling | Possible side reactions, halide prep | 60–80 |

| Ruthenium-Catalyzed Coupling | Ru catalyst + catechol ligand + amines + chlorobenzene, 130 °C | Catalyst efficiency, no protecting groups | Requires catalyst and ligand optimization | 75–85 |

Research Findings and Notes

- The reductive amination approach is widely used due to its simplicity and compatibility with sensitive groups like the furan ring and methoxy substituents.

- The nucleophilic substitution method requires careful control of reaction conditions to prevent elimination or polymerization of the furan ring.

- Catalytic coupling methods represent a modern, green chemistry approach, minimizing waste and hazardous reagents, with promising results in selectivity and yield.

- Analytical techniques such as NMR spectroscopy, GC-MS, and TLC are routinely employed to monitor reaction progress and confirm product purity.

- The presence of the 3,4,5-trimethoxybenzyl group enhances the compound’s stability and potential biological activity, while the furan-2-ylmethyl moiety contributes to aromaticity and reactivity.

Analyse Des Réactions Chimiques

Types of Reactions

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products Formed

Oxidation: Formation of furan-2-carboxylic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzylamine derivatives.

Applications De Recherche Scientifique

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential

Activité Biologique

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is an organic compound notable for its unique structural features, including a furan ring and a trimethoxybenzyl group. This combination may confer specific biological activities and reactivity patterns that are of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, interaction studies, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

- Furan Ring : Contributes to aromatic properties and potential reactivity.

- Trimethoxybenzyl Group : Enhances chemical interactions and may influence biological activity.

This structural combination suggests that this compound could exhibit diverse biological profiles not observed in simpler analogs.

Biological Activity Overview

Research indicates that furan derivatives, including this compound, may possess several biological activities:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. The presence of methoxy groups is often correlated with increased biological potency due to electron-donating effects that stabilize reactive intermediates .

- Neuroprotective Effects : The structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Compounds with similar structures have been noted for their ability to interact with neurotransmitter systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

- Formation of the Furan Ring : Utilizing furan precursors through cyclization reactions.

- Benzyl Amine Coupling : The introduction of the trimethoxybenzyl group via nucleophilic substitution or coupling reactions.

- Purification and Characterization : Employing chromatographic techniques to isolate the desired product and confirm its structure through spectroscopic methods.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity with various biological targets. Techniques such as molecular docking studies and spectroscopic methods are employed to elucidate these interactions. These studies help understand how modifications to the compound's structure influence its activity and selectivity towards specific targets.

Table 1: Comparison of Biological Activities

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Furan ring and trimethoxybenzene | Potential anticancer activity |

| 3,4-Dimethoxybenzylamine | Benzyl amine with fewer methoxy groups | Lower cytotoxicity compared to trimethoxy |

| 5-Methylfuran | Methyl-substituted furan | Different reactivity patterns |

| 3-(Furan-2-yl)propanoic acid | Furan ring attached to a carboxylic acid | Acidic functionality enhances activity |

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that furan derivatives can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). These compounds have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

- Neuroprotective Studies : Research on similar compounds indicates potential neuroprotective effects through modulation of neurotransmitter systems. This suggests that this compound may serve as a lead compound for developing treatments for neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Aaptamine Derivatives

N-Benzyl-aaptamines, such as N4-[(3,4,5-trimethoxy)benzyl]aaptamine and N1-[(3,4,5-trimethoxy)benzyl]aaptamine, demonstrate PCSK9 inhibitory activity (IC₅₀ values in µM range) via luciferase assays. These compounds, synthesized via N-alkylation of aaptamine, share the 3,4,5-trimethoxybenzyl motif but differ in the fused quinoline scaffold of aaptamine .

Pyrimidine-Based Analogues

4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 1123508-84-8) incorporates the 3,4,5-trimethoxyphenyl group into a pyrimidine ring. While its exact bioactivity is unspecified, similar pyrimidine derivatives are explored as kinase inhibitors or antimicrobial agents .

Cytotoxicity and Tubulin Polymerization

- 3,4,5-Trimethoxybenzyl-Enaminones: Stimulate tubulin polymerization with EC₅₀ values in the nanomolar range, correlating with potent cytotoxicity in leukemia and breast cancer cells .

Enzyme Inhibition

- PCSK9 Inhibition : N4-[(3,4,5-trimethoxy)benzyl]aaptamine reduces PCSK9 expression, a target for cholesterol-lowering therapies .

- Antibacterial Activity : Trimethoprim analogs with 3,4,5-trimethoxybenzyl groups (e.g., 5-adamantyl-methyl derivatives) show synergy with sulfamethoxazole against bacterial strains like E. coli .

Q & A

Q. How do stereochemical variations impact biological activity?

- Methodological Answer : Asymmetric hydrogenation (e.g., Ir/phosphoramidite catalysts) can produce enantiomers for testing. For instance, (1-phenylethyl)-(3,4,5-trimethoxyphenyl)-amine enantiomers showed varying binding affinities in chiral environments . Circular dichroism (CD) and enantioselective HPLC are key for analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.